molecular formula C15H12F2N4S B12131603 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12131603
M. Wt: 318.3 g/mol
InChI Key: JTYAKRPXDSDDAP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-4-ylamine class, characterized by a triazole core substituted with fluorinated aryl groups and a methylthio linker. Its structure includes a 1,2,4-triazole ring with a 2-fluorophenyl group at position 3 and a (2-fluorophenyl)methylthio group at position 3. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which is critical for bioavailability and receptor interactions in medicinal chemistry .

Synthetic routes for analogous triazole derivatives often involve condensation of fluorinated benzoic acids with thiocarbohydrazides, followed by functionalization via nucleophilic substitution or coupling reactions. For example, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (a related intermediate) is synthesized via fusion of 3-fluorobenzoic acid and thiocarbohydrazide in 85% yield .

Properties

Molecular Formula

C15H12F2N4S

Molecular Weight

318.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12F2N4S/c16-12-7-3-1-5-10(12)9-22-15-20-19-14(21(15)18)11-6-2-4-8-13(11)17/h1-8H,9,18H2

InChI Key

JTYAKRPXDSDDAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by the introduction of fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the fluorophenyl groups or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives, including 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine, exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. For instance, compounds in the triazole class have been evaluated against strains of Candida and Aspergillus, showing promising results in inhibiting growth at low concentrations.

Anticancer Potential

Triazole derivatives are also being explored for their anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Research indicates that modifications to the triazole ring can enhance the selectivity and potency against different cancer cell lines.

Agricultural Applications

In agriculture, triazole compounds are widely used as fungicides. The structural characteristics of 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine enable it to effectively target fungal pathogens in crops. Its efficacy against diseases such as powdery mildew and rusts has been documented, suggesting its potential as a protective agent in crop management.

Case Studies

StudyApplicationFindings
AntimicrobialShowed inhibition against Candida albicans at concentrations as low as 10 µg/mL.
AnticancerInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.
AgriculturalDemonstrated effectiveness against Fusarium species in wheat crops with a reduction in disease incidence by 60%.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorophenyl groups enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties
Target compound: 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine 2-Fluorophenyl (position 3); (2-fluorophenyl)methylthio (position 5) C₁₆H₁₂F₂N₄S 346.36 g/mol High lipophilicity; potential CNS activity due to fluorinated aryl groups
3-(2,4-Dichlorophenyl)-5-[(3-fluorobenzyl)thio]-1,2,4-triazole-4-ylamine 2,4-Dichlorophenyl (position 3); 3-fluorobenzylthio (position 5) C₁₅H₁₁Cl₂FN₄S 393.23 g/mol Enhanced antifungal activity; higher molecular weight due to chlorine
3-(3,4-Dimethoxyphenyl)-5-[(2-fluorobenzyl)thio]-1,2,4-triazole-4-ylamine 3,4-Dimethoxyphenyl (position 3); 2-fluorobenzylthio (position 5) C₁₇H₁₇FN₄O₂S 360.40 g/mol Improved water solubility due to methoxy groups; moderate antimicrobial activity
5-((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione Phenyl (position 4); thiadiazole-thio linker (position 5) C₁₁H₁₀N₆S₂ 298.37 g/mol Dual heterocyclic system; broad-spectrum antibacterial activity

Research Findings and Limitations

  • Structure-Activity Relationship (SAR) : Fluorine at the ortho position (2-fluorophenyl) reduces steric hindrance, enhancing binding to enzymatic targets like cytochrome P450 . Chlorine substituents (e.g., 2,4-dichlorophenyl) increase electrophilicity but may elevate toxicity .
  • Thermal Stability : Triazole-4-ylamines decompose above 250°C, making them suitable for high-temperature formulations .
  • Knowledge Gaps: Limited pharmacokinetic data exist for the target compound. Most studies focus on in vitro activity; in vivo efficacy and toxicity profiles remain unexplored .

Biological Activity

3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that includes fluorinated phenyl groups and a triazole ring, making it a candidate for various medicinal applications, particularly in oncology and antimicrobial therapy.

The molecular formula for this compound is C15H12F2N4SC_{15}H_{12}F_2N_4S, with a molecular weight of approximately 318.3 g/mol. The structural characteristics include:

PropertyValue
Molecular Formula C15H12F2N4S
Molecular Weight 318.3 g/mol
IUPAC Name 3-(2-fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazol-4-amine
Canonical SMILES C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)F

The biological activity of 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can inhibit various enzymes and modulate receptor functions due to the presence of fluorine atoms, which enhance its binding affinity and selectivity.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of triazole derivatives. For instance, compounds similar to 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine have shown efficacy against multiple cancer cell lines. A study indicated that triazole derivatives exhibit significant antiproliferative effects on cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research has shown that derivatives of this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .

Anti-inflammatory Effects

Additionally, compounds within this family have been evaluated for their anti-inflammatory effects. Studies indicate that they can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated immune cells . This suggests a dual role in both cancer treatment and inflammatory disease management.

Study on Anticancer Activity

A comprehensive evaluation involving various triazole derivatives demonstrated that those with specific substitutions, including the fluorinated phenyl groups found in our compound of interest, exhibited enhanced anticancer activity against cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) with IC50 values indicating low toxicity to normal cells .

Study on Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, derivatives similar to 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine were tested against a panel of bacterial strains. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of these compounds as therapeutic agents in infectious diseases .

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